molecular formula C18H22ClN5 B11204746 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11204746
M. Wt: 343.9 g/mol
InChI Key: PSLRZMLAUUAQRE-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chloro-2-methylphenyl group: This step involves the substitution reaction where the phenyl group is introduced.

    N,N-dipropylation: The final step involves the alkylation of the amine group with propyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a competitive inhibitor of CDK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent inhibitory activity against CDK2 and its potential as a therapeutic agent .

Properties

Molecular Formula

C18H22ClN5

Molecular Weight

343.9 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)16-7-6-14(19)10-13(16)3/h6-7,10-12H,4-5,8-9H2,1-3H3

InChI Key

PSLRZMLAUUAQRE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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